Cas no 1354705-63-7 (1-sec-Butyl-4-iodo-5-methyl-1H-pyrazole)

1-sec-Butyl-4-iodo-5-methyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 1-sec-Butyl-4-iodo-5-methyl-1H-pyrazole
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- インチ: 1S/C8H13IN2/c1-4-6(2)11-7(3)8(9)5-10-11/h5-6H,4H2,1-3H3
- InChIKey: JOZBODAQUORXTN-UHFFFAOYSA-N
- SMILES: N1(C(C)CC)C(C)=C(I)C=N1
1-sec-Butyl-4-iodo-5-methyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM499552-1g |
1-(sec-Butyl)-4-iodo-5-methyl-1H-pyrazole |
1354705-63-7 | 97% | 1g |
$337 | 2022-06-13 |
1-sec-Butyl-4-iodo-5-methyl-1H-pyrazole 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
1-sec-Butyl-4-iodo-5-methyl-1H-pyrazoleに関する追加情報
Introduction to 1-sec-Butyl-4-iodo-5-methyl-1H-pyrazole (CAS No. 1354705-63-7) in Modern Chemical Research
1-sec-Butyl-4-iodo-5-methyl-1H-pyrazole, identified by the chemical abstracts service number 1354705-63-7, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic compound, featuring a pyrazole core with substituents that include a sec-butyl group, an iodine atom, and a methyl group, has garnered attention due to its versatile structural framework and potential applications in synthetic chemistry and drug development.
The molecular structure of 1-sec-butyl-4-iodo-5-methyl-1H-pyrazole contributes to its reactivity and utility in various chemical transformations. The presence of the iodine atom at the 4-position enhances its role as a synthetic intermediate, facilitating cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the synthesis of biologically active molecules.
In recent years, the demand for novel heterocyclic compounds has surged, driven by their prevalence in medicinal chemistry. Pyrazole derivatives, including 1-sec-butyl-4-iodo-5-methyl-1H-pyrazole, have been extensively studied for their pharmacological properties. The sec-butyl group introduces steric hindrance, which can influence binding interactions with biological targets, while the methyl group provides additional functionalization possibilities. Such structural features make this compound a valuable scaffold for designing molecules with tailored biological activities.
One of the most compelling aspects of 1-sec-butyl-4-iodo-5-methyl-1H-pyrazole is its potential in drug discovery. Researchers have leveraged its structural motifs to develop compounds with anti-inflammatory, antimicrobial, and anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can modulate enzyme activity and receptor binding, making them promising candidates for therapeutic intervention. The iodine substituent further enhances these possibilities by enabling selective functionalization through transition-metal-catalyzed reactions.
The synthesis of 1-sec-butyl-4-iodo-5-methyl-1H-pyrazole involves multi-step organic transformations that highlight the compound's synthetic utility. Initial steps typically include the preparation of the pyrazole core followed by selective halogenation and alkylation. Advanced synthetic methodologies have been employed to optimize yields and purity, ensuring that researchers obtain high-quality material for their studies. These synthetic strategies often incorporate palladium-catalyzed cross-coupling reactions, which are essential for introducing diverse functional groups into the molecule.
Recent advancements in computational chemistry have further enhanced the understanding of 1-sec-butyl-4-iodo-5-methyl-1H-pyrazole's reactivity and interactions. Molecular modeling studies have provided insights into how structural modifications affect biological activity, guiding the design of more effective derivatives. These computational approaches complement experimental work by predicting properties such as binding affinity and metabolic stability, thereby accelerating the drug discovery process.
The agrochemical sector has also benefited from the exploration of 1-sec-butyl-4-iodo-5-methyl-1H-pyrazole and related compounds. Pyrazole derivatives exhibit herbicidal and fungicidal properties, making them valuable in crop protection strategies. By modifying the substituents on the pyrazole ring, chemists can fine-tune the biological activity to target specific pests or pathogens while minimizing environmental impact. This aligns with global efforts to develop sustainable agricultural practices.
In conclusion, 1-secret-butyl - 4 - iodo - 5 - methyl - 1H - pyrazole (CAS No. 1354705 - 63 - 7) represents a cornerstone in modern chemical research. Its unique structural features and reactivity make it indispensable in pharmaceutical and agrochemical applications. As research continues to uncover new synthetic pathways and biological functions, this compound will undoubtedly remain at the forefront of scientific innovation.
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